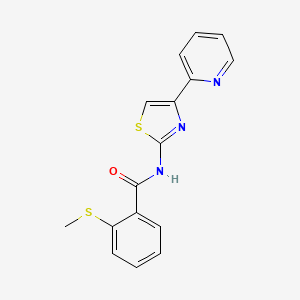

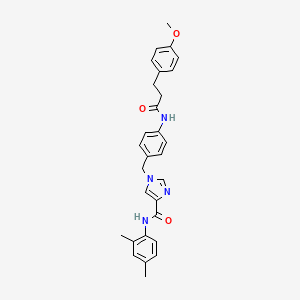

2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

科学的研究の応用

Alternative Product Synthesis

In one study, 2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide derivatives were obtained as alternative products in a one-pot cyclocondensation process involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone. This highlights its potential use in diverse synthetic pathways in organic chemistry (Krauze et al., 2007).

Electrophoresis of Related Substances

A study conducted on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including derivatives of this compound, revealed the compound's importance in pharmaceutical analysis and quality control (Ye et al., 2012).

Metal Complex Synthesis

Research aimed at synthesizing metal complexes with derivatives of this compound demonstrated its potential for increasing the biological and catalytic potential of ligands in pharmaceutical and chemical industries (Orie et al., 2021).

Application in Luminescence

A study on pyridyl substituted benzamides, closely related to 2-methylsulfanyl derivatives, showed potential applications in materials science due to their aggregation-enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017).

Green Synthesis of Carboxamides

A study on the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, closely related to 2-methylsulfanyl derivatives, emphasized the potential for environmentally friendly synthetic routes (Horishny & Matiychuk, 2020).

Directing Group in Chemical Reactions

The use of 2-(pyridin-2-yl)aniline, related to the 2-methylsulfanyl compound, as a directing group in promoting C-H amination mediated by cupric acetate, indicates its utility in facilitating specific chemical transformations (Zhao et al., 2017).

Anticancer Activity Evaluation

Research on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally similar to 2-methylsulfanyl derivatives, showed significant anticancer activity, revealing the compound's potential in medicinal chemistry (Ravinaik et al., 2021).

特性

IUPAC Name |

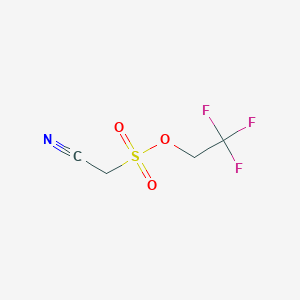

2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS2/c1-21-14-8-3-2-6-11(14)15(20)19-16-18-13(10-22-16)12-7-4-5-9-17-12/h2-10H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJARZYJNVSBADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2631017.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine](/img/structure/B2631024.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2631027.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)